

# physical and chemical properties of 4-Chloroquinoline-5-carbonitrile

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## Compound of Interest

Compound Name: 4-Chloroquinoline-5-carbonitrile

Cat. No.: B154564

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## 4-Chloroquinoline-5-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of **4-Chloroquinoline-5-carbonitrile**. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds and established principles of chemical reactivity and spectroscopic analysis to provide a comprehensive profile. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related quinoline derivatives in drug discovery and materials science.

## Core Physical and Chemical Properties

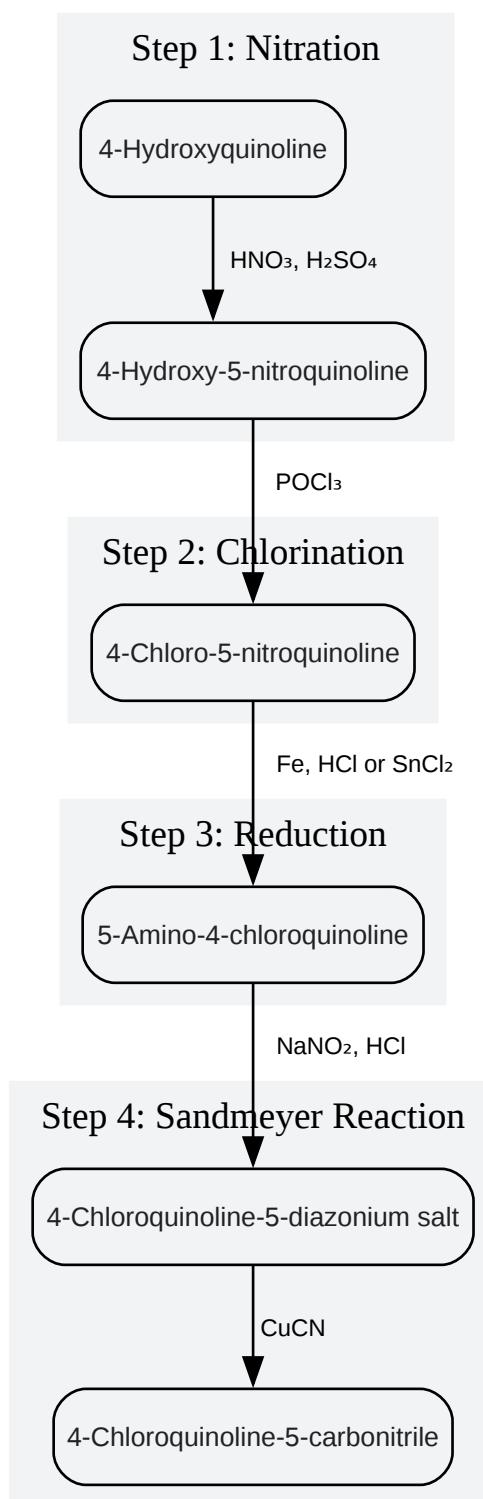
While specific experimental data for **4-Chloroquinoline-5-carbonitrile** is not readily available in published literature, its properties can be reliably estimated based on known data for 4-chloroquinoline and other substituted quinolines.

Property	Value	Source/Basis
Molecular Formula	$C_{10}H_5ClN_2$	Calculated
Molecular Weight	188.62 g/mol	Calculated
Appearance	White to off-white solid	Inferred from supplier data for similar compounds.
Melting Point	Estimated: 130-150 °C	Based on melting points of similar substituted chloroquinolines. The presence of the polar nitrile group is expected to increase the melting point compared to 4-chloroquinoline (28-31 °C).
Boiling Point	Estimated: > 300 °C	Based on the boiling point of 4-chloroquinoline (260-261 °C) and the expected increase due to the carbonitrile group.
Solubility	Likely soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water.	Inferred from the general solubility of quinoline derivatives.
CAS Number	132586-14-2	Supplier Information

## Proposed Synthesis Protocol

A robust and specific experimental protocol for the synthesis of **4-Chloroquinoline-5-carbonitrile** is not explicitly detailed in the scientific literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of analogous quinoline carbonitriles. The following proposed multi-step synthesis starts from the readily available 4-hydroxyquinoline.

Experimental Workflow for Proposed Synthesis:



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Caption: Proposed multi-step synthesis of **4-Chloroquinoline-5-carbonitrile**.

**Detailed Experimental Protocol:****Step 1: Synthesis of 4-Hydroxy-5-nitroquinoline**

- To a stirred solution of 4-hydroxyquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid.
- Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Pour the reaction mixture onto crushed ice.
- Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield 4-hydroxy-5-nitroquinoline.

**Step 2: Synthesis of 4-Chloro-5-nitroquinoline**

- A mixture of 4-hydroxy-5-nitroquinoline (1 equivalent) and phosphorus oxychloride (POCl<sub>3</sub>, 5-10 equivalents) is heated at reflux for 2-4 hours.
- After cooling to room temperature, the excess POCl<sub>3</sub> is removed under reduced pressure.
- The residue is carefully poured onto crushed ice with vigorous stirring.
- The mixture is neutralized with a saturated sodium bicarbonate solution.
- The resulting solid is collected by filtration, washed with water, and dried to give 4-chloro-5-nitroquinoline.

**Step 3: Synthesis of 5-Amino-4-chloroquinoline**

- To a solution of 4-chloro-5-nitroquinoline (1 equivalent) in ethanol or acetic acid, add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
- Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.

- After completion, filter the hot reaction mixture to remove the iron salts.
- Concentrate the filtrate under reduced pressure.
- Neutralize the residue with an aqueous solution of sodium carbonate and extract the product with ethyl acetate or dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 5-amino-4-chloroquinoline.

#### Step 4: Synthesis of **4-Chloroquinoline-5-carbonitrile** (Sandmeyer Reaction)

- Dissolve 5-amino-4-chloroquinoline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
- Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium or potassium cyanide.
- Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until the evolution of nitrogen gas ceases.
- Cool the mixture and extract the product with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **4-Chloroquinoline-5-carbonitrile**.

## Predicted Spectroscopic Data

While experimental spectra are not available, the following are predicted characteristic peaks for **4-Chloroquinoline-5-carbonitrile** based on the analysis of its functional groups and the known spectra of similar compounds.

Predicted Spectroscopic Data:

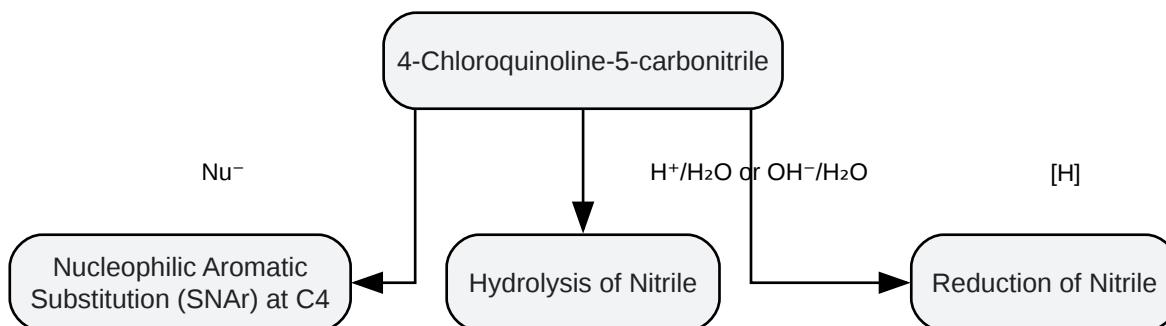
Spectroscopy	Predicted Characteristic Peaks
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 8.8-9.0 (d, 1H, H2), δ 7.6-7.8 (m, 2H, Ar-H), δ 7.4-7.6 (m, 2H, Ar-H)
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ ~150 (C4), δ ~148 (C8a), δ ~130-135 (Ar-C), δ ~120-130 (Ar-CH), δ ~115 (CN), δ ~110 (C5)
IR (KBr, cm <sup>-1</sup> )	~2230 cm <sup>-1</sup> (C≡N stretch), ~1600-1450 cm <sup>-1</sup> (C=C and C=N aromatic stretching), ~800-850 cm <sup>-1</sup> (C-Cl stretch)
Mass Spec. (EI)	m/z 188/190 ([M] <sup>+</sup> , ~3:1 ratio due to <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes), fragments corresponding to loss of Cl, CN, and HCN.

## Chemical Reactivity and Stability

The chemical reactivity of **4-Chloroquinoline-5-carbonitrile** is dictated by the interplay of the chloro, cyano, and quinoline ring functionalities.

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing quinoline nitrogen. This is a key reaction for further functionalization.
- Reactions of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or converted to a tetrazole ring.
- Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents and strong acids or bases.

Logical Relationship of Reactivity:



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Caption: Key chemical transformations of **4-Chloroquinoline-5-carbonitrile**.

## Potential Biological Activities and Signaling Pathways

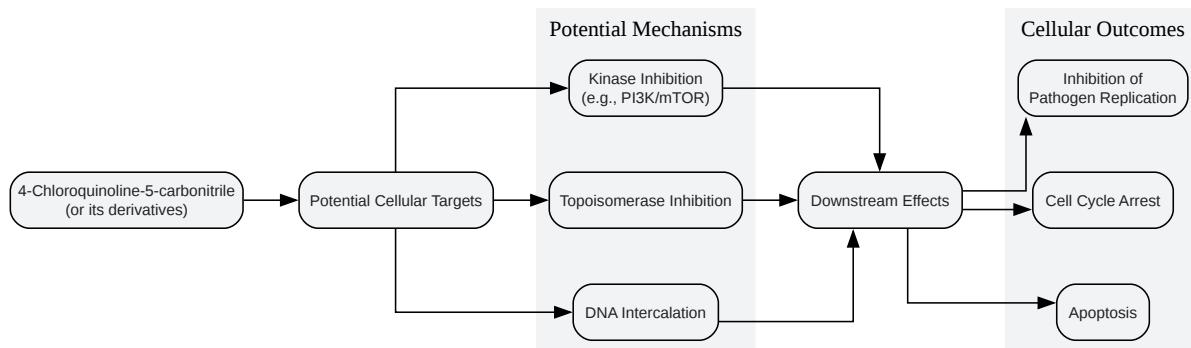
While no specific biological studies on **4-Chloroquinoline-5-carbonitrile** have been reported, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry. Many quinoline derivatives exhibit significant biological activities.

Potential Therapeutic Areas:

- **Anticancer:** Numerous 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.<sup>[1]</sup> The mechanism often involves intercalation into DNA, inhibition of topoisomerase, or modulation of cell signaling pathways involved in proliferation and apoptosis.
- **Antimalarial:** The 4-aminoquinoline core is central to the structure of chloroquine, a historically important antimalarial drug.<sup>[2]</sup> Although resistance is widespread, the quinoline scaffold remains a key template for the design of new antimalarial agents.
- **Antibacterial:** Some quinoline-3-carbonitrile derivatives have been evaluated for their antibacterial properties, showing potential against both Gram-positive and Gram-negative bacteria.<sup>[3]</sup>

Potential Signaling Pathway Involvement:

Given the established activities of similar compounds, **4-Chloroquinoline-5-carbonitrile** or its derivatives could potentially interact with pathways crucial for cell survival and proliferation.



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Caption: Potential mechanisms and cellular outcomes of **4-Chloroquinoline-5-carbonitrile** derivatives.

## Conclusion

**4-Chloroquinoline-5-carbonitrile** represents a versatile scaffold with significant potential for the development of novel therapeutic agents and functional materials. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential biological relevance based on the current state of knowledge. Further experimental investigation is warranted to fully elucidate the physical, chemical, and biological characteristics of this promising molecule.

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